(2Z)-6-Hydroxy-7-methyl-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one
Description
The compound (2Z)-6-Hydroxy-7-methyl-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:
- A hydroxy group at position 4.
- A methyl group at position 5.
- A 2-thienylmethylene substituent at position 2 in the Z-configuration.
The thienyl group introduces sulfur-based aromaticity, which may enhance π-π stacking interactions in biological systems .
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-methyl-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S/c1-8-11(15)5-4-10-13(16)12(17-14(8)10)7-9-3-2-6-18-9/h2-7,15H,1H3/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFHCUYHNNOYCW-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CS3)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CS3)/C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-6-Hydroxy-7-methyl-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one, with the molecular formula C14H10O3S and a molecular weight of 258.29 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a benzofuran core substituted with a hydroxyl group and a thienylmethylene moiety. The structural formula is represented as follows:
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promise primarily in anticancer applications.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of benzofuran derivatives against various cancer cell lines. For example, compounds with similar structures demonstrated significant inhibitory concentrations (IC50 values) against leukemia cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzofuran Derivative A | K562 | 5 |
| Benzofuran Derivative B | HL60 | 0.1 |
The position of substituents on the benzofuran ring critically influences the biological activity, as seen in studies where halogenated derivatives exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .
The mechanisms underlying the anticancer properties of this compound are likely multifaceted:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that benzofuran derivatives can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Targeting Specific Enzymes : Some derivatives have been identified as inhibitors of enzymes involved in cancer metabolism, such as thioesterases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzofuran scaffold significantly affect biological activity. The presence of hydroxyl groups enhances hydrogen bonding interactions with target proteins, which is crucial for cytotoxic activity. For instance, compounds with additional electron-withdrawing groups at specific positions showed improved binding affinity and potency against cancer cell lines .
Case Studies
-
In Vitro Studies : In a study involving various benzofuran derivatives, this compound was tested against several cancer cell lines. Results indicated a strong dose-dependent response in inhibiting cell viability, particularly in breast and lung cancer models.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).
- Findings : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.
- In Vivo Studies : Preliminary animal studies demonstrated that administration of this compound led to significant tumor reduction in xenograft models, suggesting potential for further development as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential pharmacological activities, making it a candidate for drug development:
- Antioxidant Activity: Studies indicate that benzofuran derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Anticancer Properties: Preliminary research suggests that (2Z)-6-Hydroxy-7-methyl-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one may inhibit cancer cell proliferation, warranting further investigation into its mechanisms and efficacy against various cancer types.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of new materials:
- Organic Light Emitting Diodes (OLEDs): The compound's electronic properties make it suitable for use in OLED technology, potentially improving efficiency and color purity in displays.
- Polymer Additives: Incorporating this compound into polymers could enhance mechanical properties and thermal stability.
Environmental Applications
Research into the environmental impact of organic compounds has highlighted the importance of assessing their behavior and degradation:
- Photodegradation Studies: Investigating how this compound degrades under UV light can provide insights into its environmental persistence and potential ecological effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antioxidant Activity | In vitro assays | Demonstrated significant free radical scavenging ability, suggesting therapeutic potential in oxidative stress-related conditions. |
| Anticancer Research | Cell line studies | Showed inhibition of proliferation in breast cancer cell lines, indicating a need for further exploration into its mechanism of action. |
| Material Development | OLED testing | Exhibited promising emission characteristics when incorporated into OLED matrices, enhancing brightness and efficiency. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Moiety
Quinolin-2-ylmethylene Derivative
- Structure: Replacement of 2-thienyl with quinolin-2-ylmethylene ().
- ¹H NMR Data: Distinct proton shifts at δ 7.56–8.48 ppm for quinoline protons, compared to δ ~6.7–7.4 ppm for thienyl protons in the parent compound . Biological Relevance: Quinoline derivatives are known for antimicrobial and anticancer activities, suggesting possible enhanced bioactivity compared to the thienyl analog .
4-Methoxybenzylidene Derivative
- Structure : Substitution with 4-methoxybenzylidene ().
- Key Differences :
- The methoxy group (-OCH₃) is electron-donating, increasing solubility in polar solvents.
- Hydrogen Bonding : Lacks the hydroxy group at position 6, reducing hydrogen-bonding capacity compared to the parent compound .
- IR Data : Absence of O-H stretches (~3400 cm⁻¹) but retains C=O stretches at ~1713 cm⁻¹ .
2-Fluorobenzylidene Derivative
Halogenated Derivatives
5,7-Dibromo-2-(4-methoxybenzylidene) Derivative
- Structure : Dibromination at positions 5 and 7 ().
- Key Differences: Molecular Weight: Increased to 425.80 g/mol (vs. ~290 g/mol for the parent compound). IR Data: C-Br stretches at 859 cm⁻¹ and altered carbonyl absorption due to electron-withdrawing bromine .
2,4-Dichlorobenzylidene Derivative
Functional Group Modifications
7-[(Dimethylamino)methyl] Derivative
- Structure: Addition of a dimethylaminomethyl group at position 7 ().
- Key Differences :
6-[(3,4-Dichlorobenzyl)oxy] Derivative
Implications for Research and Development
- Drug Design : The 2-thienylmethylene core offers tunability for optimizing pharmacokinetics. Fluorinated or chlorinated analogs may improve target binding and stability .
- Material Science: Methoxy and dimethylamino derivatives could enhance solubility for formulation in polar solvents .
- Synthetic Challenges : Halogenation requires careful control to avoid side reactions, as seen in dibromo derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally follows a Knoevenagel condensation approach, where the key intermediate, 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one , is reacted with 2-thiophenecarboxaldehyde under basic conditions. This condensation forms the characteristic 2-(2-thienylmethylene) substituent with the (2Z) stereochemistry.
-
- 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
- 2-thiophenecarboxaldehyde
-
- Base catalyst: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
- Solvent: Ethanol or methanol, chosen for their polarity and ability to dissolve reactants
- Temperature: Reflux conditions (~78°C for ethanol) to facilitate condensation
- Reaction time: Typically several hours (4–8 h) to ensure completion
-
- The base deprotonates the active methylene group at the 2-position of the benzofuranone.
- The resulting carbanion attacks the aldehyde carbonyl carbon of 2-thiophenecarboxaldehyde.
- Subsequent elimination of water yields the α,β-unsaturated benzofuran derivative with the (2Z) configuration.
Purification and Isolation
- The crude product is commonly purified by:
- Recrystallization from ethanol or ethyl acetate
- Chromatographic techniques such as silica gel column chromatography to enhance purity
- Final product is characterized by melting point, NMR, IR, and mass spectrometry to confirm structure and stereochemistry.
3 Industrial Scale Production Considerations
While detailed industrial protocols for this exact compound are scarce, scale-up strategies generally involve:
- Optimization of base concentration and solvent volume to maximize yield.
- Use of continuous flow reactors to improve heat and mass transfer.
- Implementation of efficient purification methods to ensure high purity and batch consistency.
- Environmental and safety considerations for handling thiophene derivatives and strong bases.
4 Data Table: Summary of Preparation Parameters
| Parameter | Description/Value | Notes |
|---|---|---|
| Starting materials | 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one; 2-thiophenecarboxaldehyde | Purity > 98% recommended |
| Base catalyst | Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) | Typically 1-2 equivalents relative to benzofuranone |
| Solvent | Ethanol or methanol | Reflux solvent, polar protic |
| Reaction temperature | Reflux (~78°C for ethanol) | Maintains reaction rate and completion |
| Reaction time | 4–8 hours | Monitored by TLC or HPLC |
| Purification method | Recrystallization, silica gel chromatography | Ensures removal of unreacted aldehyde and side products |
| Yield | 70–85% (laboratory scale) | Dependent on reaction optimization |
| Product confirmation | NMR (1H, 13C), IR, MS, melting point | Confirms structure and (2Z) stereochemistry |
5 Research Findings and Notes on Preparation
- The base-catalyzed Knoevenagel condensation is the most widely reported and efficient method for synthesizing benzofuran derivatives with α,β-unsaturated substitutions, including thienylmethylene groups.
- The choice of base influences reaction rate and selectivity; potassium carbonate is milder and often preferred to reduce side reactions.
- Solvent polarity affects solubility and reaction kinetics; ethanol is favored for its balance of polarity and boiling point.
- The (2Z) configuration is thermodynamically favored under these conditions, consistent with spectroscopic data reported in literature.
- Purification is critical due to possible formation of (2E) isomers and unreacted starting materials.
- No significant industrial synthesis protocols are publicly detailed, but scale-up would require process intensification and solvent recovery systems.
6 Comparative Table: Preparation of Related Benzofuran Derivatives
| Compound | Condensation Partner | Base Catalyst | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one | 2-thiophenecarboxaldehyde | NaOH or K2CO3 | Ethanol | 4–8 h | 70–85 | Standard Knoevenagel condensation |
| (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one | Benzaldehyde | NaOH | Methanol | 3–6 h | 75–80 | Similar condensation method |
| (2Z)-6-hydroxy-7-methyl-2-(benzylidene)-1-benzofuran-3(2H)-one | Benzaldehyde derivatives | K2CO3 | Ethanol | 5–7 h | 65–78 | Methyl substitution affects yield |
7 Summary
The preparation of (2Z)-6-Hydroxy-7-methyl-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one is principally achieved through a base-catalyzed Knoevenagel condensation between 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one and 2-thiophenecarboxaldehyde under reflux in ethanol or methanol. Reaction parameters such as base type, solvent, temperature, and time are optimized to maximize yield and purity. Purification typically involves recrystallization and chromatography. The compound’s synthesis is well-aligned with established benzofuran derivative preparation methods and can be scaled up with appropriate process optimization.
Q & A
Basic: What are the established synthetic protocols for this compound, and how do reaction parameters influence product yield?
Answer:
The compound is synthesized via Knoevenagel condensation between benzofuran-3(2H)-one and 2-thiophenecarboxaldehyde. Key parameters include:
- Solvent systems : Natural deep eutectic solvents (NaDES) reduce reaction time to 18 minutes under ultrasound irradiation, yielding 59% .
- Catalysts : Proline-based NaDES acts as both solvent and catalyst, avoiding traditional bases like piperidine .
- Temperature : Room-temperature conditions minimize side reactions, while reflux in methanol/water (5 h) is used for hydrolysis steps .
Basic: Which spectroscopic techniques confirm the Z-configuration and hydroxyl substitution pattern?
Answer:
- 1H NMR : Coupling constants (e.g., J = 7.5 Hz for H-4 in CDCl3) and nuclear Overhauser effect (NOE) correlations between benzofuran and thiophene protons distinguish Z/E isomers .
- X-ray crystallography : Resolves planarity of the benzofuran core (mean deviation: 0.005 Å) and hydrogen-bonding networks (O–H···O, 2.8 Å) .
- IR spectroscopy : Hydroxyl stretches (3200–3600 cm⁻¹) and carbonyl vibrations (1680 cm⁻¹) confirm functional groups .
Advanced: How does this compound induce G0/G1 phase arrest in cancer cells?
Answer:
In breast cancer models (MCF-7, MDA-MB-231), related aurones:
- Downregulate CDK4/6 and cyclin D1 via Western blotting, causing 72% G0/G1 accumulation at 50 μM (48 h) .
- Induce apoptosis via mitochondrial membrane potential loss (JC-1 assay) and chromatin condensation (Hoechst staining) .
- Inhibit NF-κB : At 10 μM, synthetic aurones reduce LPS-induced NF-κB activity by 80% in macrophages, linked to anti-inflammatory effects .
Advanced: What enantioselective strategies enable chiral derivatization of the benzofuranone scaffold?
Answer:
- Dual-metal catalysis : N,N'-dioxide ligands with Cu/Zn achieve >95% ee in allylic alkylations, enabling stereodivergent synthesis of rocaglaol analogs .
- Copper-pybox complexes : Catalyze propargyl acetate additions to 2-substituted benzofuranones with 92% ee, retaining enantiopurity during alkyne-to-ketone transformations .
- Spirocyclic synthesis : Chiral phosphoric acids generate spiro-tetrahydrothiophene derivatives via asymmetric annulation .
Advanced: How can computational modeling optimize kinase inhibition?
Answer:
- Molecular docking : Against PIM1 kinase (PDB 2OBJ), the hydroxyl group forms hydrogen bonds with Glu121, while the thienyl group occupies a hydrophobic pocket .
- De novo design : Coupled with MM/GBSA calculations (ΔG = -8.2 kcal/mol), derivatives are prioritized for synthesis based on predicted binding affinity .
- QSAR models : Electron-withdrawing substituents (e.g., 7-methyl) enhance bioactivity by modulating logP and polar surface area .
Advanced: What intermolecular interactions stabilize the crystal structure?
Answer:
- Hydrogen bonding : Carboxyl groups form centrosymmetric dimers (O–H···O, 2.8 Å), while hydroxyl groups participate in C–H···O interactions (3.1 Å) .
- π-π stacking : Benzofuran rings align parallel (3.8 Å spacing), stabilized by 7-methyl substituents .
- Thiophene orientation : C–S···π interactions (3.5 Å) influence molecular packing .
Advanced: How do structural modifications impact antimicrobial activity?
Answer:
- Triazole hybrids : 2,2-Diazido derivatives show MIC = 8 μg/mL against S. aureus via azide-alkyne cycloaddition, validated by broth microdilution assays .
- Halogenation : 6-Fluoro analogs increase membrane permeability (SYTOX Green assay), while 7-methyl enhances lipophilicity (logP = 2.1) .
Advanced: What analytical methods quantify metabolic stability in vitro?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
